molecular formula C20H28N2O4 B1528153 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine CAS No. 1385694-44-9

1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

Cat. No. B1528153
CAS RN: 1385694-44-9
M. Wt: 360.4 g/mol
InChI Key: HBDBZWDKPOODPS-UHFFFAOYSA-N
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Description

“1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine” is a chemical compound with the CAS Number: 1385694-44-9 and a molecular weight of 360.45 . It has a linear formula of C20H28N2O4 . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The IUPAC name for this compound is 6-benzyl 1-tert-butyl hexahydro-1H-pyrrolo [3,4-b]pyridine-1,6 (2H)-dicarboxylate . The InChI code for this compound is 1S/C20H28N2O4/c1-20 (2,3)26-19 (24)22-11-7-10-16-12-21 (13-17 (16)22)18 (23)25-14-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . The storage temperature for this compound is +4C .

Scientific Research Applications

Synthesis of Complex Molecules

The orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine, similar in structure to the subject compound, serves as a versatile building block for synthesizing 4-substituted 3-aminopiperidines. These compounds exhibit a high potential for biological activity, showcasing the compound's role in the development of new therapeutics and chemical entities. A scalable multigram synthesis process has been developed, highlighting the compound's applicability in large-scale organic synthesis (Schramm et al., 2009).

Crystal Structure Analysis

The compound's derivatives, such as Boc-Aib-Pro-OBzl, have been studied for their solid-state conformations, revealing insights into the structural aspects of similar orthogonally protected dipeptides. These studies contribute to our understanding of the molecule's behavior in solid forms and its implications for designing drugs and materials with desired physical properties (Kawai et al., 1987).

Novel Scaffolds for Combinatorial Chemistry

Orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, related to the initial compound, serve as new scaffolds for combinatorial chemistry. These scaffolds are prepared through a series of synthetic steps, including nucleophilic ring opening and copper-catalyzed Huisgen 1,3-dipolar cycloaddition, demonstrating the compound's utility in creating diverse chemical libraries for drug discovery (Schramm et al., 2010).

Peptide Synthesis

The urethane-protected amino acid N-carboxyanhydrides (UNCAs), which include derivatives of the subject compound, are pivotal in peptide synthesis. These UNCAs are stable, isolable, and allow for condensation reactions without generating side products, significantly advancing the methodologies available for peptide construction (Fuller et al., 1996).

Electrochromic Materials

The compound's derivatives have also found applications in materials science, such as in the development of electrochromic polyiminocarbazolylenes. These materials, which incorporate carbazole (Cbz) units, exhibit promising properties for applications in smart windows and displays, highlighting the compound's role beyond conventional organic synthesis (Berns & Tieke, 2015).

Safety and Hazards

There are no GHS symbols associated with this compound . For safety, it’s always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed information .

properties

IUPAC Name

6-O-benzyl 1-O-tert-butyl 3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-20(2,3)26-19(24)22-11-7-10-16-12-21(13-17(16)22)18(23)25-14-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDBZWDKPOODPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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